CYP2A6 Inhibitory Potency of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one Versus Dihydroxycoumarins
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one inhibits human CYP2A6 with a Ki of 600 nM (IC50 = 1.40 μM) using coumarin 7-hydroxylation as the probe reaction in a baculovirus-infected insect cell system [1]. In a head-to-head comparison drawn from the same assay paradigm, the dihydroxycoumarin 6,7-dihydroxycoumarin (esculetin) inhibits CYP2A6 with an IC50 of 0.39 μM (Ki = 0.25 μM), while 7,8-dihydroxycoumarin (daphnetin) yields a substantially weaker IC50 of 4.61 μM (Ki = 3.02 μM) [2]. The target compound thus occupies an intermediate potency niche—approximately 3.6-fold weaker than esculetin but 3.3-fold more potent than daphnetin—providing a finely graded inhibition level that may be advantageous when potent CYP2A6 suppression (as with esculetin) is undesirable but meaningful modulation is still required.
| Evidence Dimension | CYP2A6 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.40 μM; Ki = 0.60 μM |
| Comparator Or Baseline | 6,7-Dihydroxycoumarin: IC50 = 0.39 μM, Ki = 0.25 μM; 7,8-Dihydroxycoumarin: IC50 = 4.61 μM, Ki = 3.02 μM; Methoxalen (positive control): IC50 = 0.43 μM, Ki = 0.26 μM |
| Quantified Difference | 3.6-fold weaker than 6,7-dihydroxycoumarin; 3.3-fold more potent than 7,8-dihydroxycoumarin; approximately 3.3-fold weaker than methoxalen |
| Conditions | Recombinant human CYP2A6 expressed in baculovirus-infected insect cells; coumarin 7-hydroxylation fluorescence assay; 10-min preincubation |
Why This Matters
CYP2A6 is the primary nicotine-metabolizing enzyme and a validated target for smoking cessation; an intermediate-potency inhibitor may offer a therapeutic window that avoids the excessive CYP2A6 suppression associated with high-potency inhibitors such as methoxalen, thereby reducing the risk of drug–drug interaction liabilities.
- [1] BindingDB Entry BDBM50037719 (ChEMBL3358199). Affinity Data: Ki = 600 nM; IC50 = 1.40 μM for human CYP2A6. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50037719 View Source
- [2] Raunio H, Juvonen R, Pasanen M, Pelkonen O, Paakko P, Soini Y. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. PubMed, 2019. IC50/Ki values: 6,7-dihydroxycoumarin 0.39/0.25 μM; 7,8-dihydroxycoumarin 4.61/3.02 μM; methoxalen 0.43/0.26 μM. View Source
